Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a furan ring, a pyridine ring, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyridine ring: This often involves the condensation of aldehydes with ammonia or amines, followed by cyclization.
Coupling of the furan and pyridine rings: This step usually involves a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which requires a palladium catalyst and a boron reagent.
Introduction of the carbamate group: This can be done by reacting the amine group with an appropriate isocyanate or chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the carbamate nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent due to the presence of the furan and pyridine rings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate involves its interaction with biological targets such as enzymes and receptors. The furan and pyridine rings can participate in π-π stacking interactions, while the carbamate group can form hydrogen bonds with amino acid residues in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 2-furoic acid and furfurylamine share the furan ring structure and exhibit similar reactivity.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine contain the pyridine ring and have comparable chemical properties.
Carbamates: Compounds like carbaryl and ethyl carbamate share the carbamate functional group and exhibit similar biological activities.
Uniqueness
Benzyl (2-(((5-(furan-2-yl)pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its combination of the furan, pyridine, and carbamate groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in medicinal chemistry and biological research .
Properties
IUPAC Name |
benzyl N-[2-[[5-(furan-2-yl)pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c24-19(13-23-20(25)27-14-15-5-2-1-3-6-15)22-11-16-9-17(12-21-10-16)18-7-4-8-26-18/h1-10,12H,11,13-14H2,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRYJNZVFFPJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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